Home > Products > Screening Compounds P66941 > Alendronic Acid-d6 (Major)
Alendronic Acid-d6 (Major) - 1035437-39-8

Alendronic Acid-d6 (Major)

Catalog Number: EVT-1439957
CAS Number: 1035437-39-8
Molecular Formula: C4H13NO7P2
Molecular Weight: 255.132
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Alendronic Acid-d6 (Major) is a deuterated form of alendronic acid, a potent aminobisphosphonate used extensively in scientific research. [] Its primary role lies in its use as an internal standard in analytical chemistry techniques, specifically in mass spectrometry, for the accurate quantification of alendronic acid in various matrices. [] This is possible due to the similar chemical behavior of Alendronic Acid-d6 (Major) to alendronic acid, while being distinguishable through mass spectrometry due to the mass difference caused by the deuterium atoms.

(4-Amino-1-hydroxybutylidene)-1,1-bisphosphonate (Alendronate)

Compound Description: Alendronate is a potent geminal bisphosphonate drug primarily used for the treatment of osteoporosis and other bone resorption diseases. It acts by inhibiting osteoclast activity, the cells responsible for bone breakdown. []

O-Phospho-L-threonine (OPLT)

Compound Description: OPLT is a phosphorylated amino acid often used in surface modification of nanoparticles. Its phosphate group can form strong bonds with metal surfaces, while the amino and carboxyl groups offer sites for further functionalization. []

Relevance: OPLT was used alongside Alendronic Acid and PEG-phosphate ligands to functionalize and improve the water solubility of upconverting nanoparticles (UCNPs). [] The study aimed to create "stealth" UCNPs for biomedical applications, highlighting the shared application context with Alendronic Acid-d6 (Major) in biomedicine.

PEG-phosphate

Compound Description: PEG-phosphate refers to polyethylene glycol molecules conjugated with phosphate groups. This modification enhances water solubility and biocompatibility, making it valuable for drug delivery systems and surface modification. []

Relevance: Similar to OPLT, PEG-phosphate was utilized to modify the surface of UCNPs, alongside Alendronic Acid, to enhance their biocompatibility and prevent the formation of a biomolecular corona. [] This co-application in surface modification for biomedical applications points to the shared relevance with Alendronic Acid-d6 (Major) in the field.

Overview

Alendronic Acid-d6 (Major) is a deuterated form of Alendronic Acid, a second-generation bisphosphonate primarily used in the treatment of osteoporosis and Paget's disease. The incorporation of deuterium enhances its stability and allows for detailed pharmacokinetic studies. This compound is essential in both clinical and research settings, providing insights into bone metabolism and drug interactions.

Source

Alendronic Acid-d6 is synthesized from Alendronic Acid through deuteration processes that incorporate deuterium atoms into the molecular structure. The synthesis typically utilizes deuterated reagents or solvents to achieve the desired isotopic labeling, making it suitable for various scientific applications, including tracer studies in pharmacology .

Classification

Alendronic Acid-d6 falls under the classification of bisphosphonates, which are compounds characterized by their two phosphonate groups. It is categorized as a stable isotope compound due to the presence of deuterium, which distinguishes it from its non-deuterated counterpart .

Synthesis Analysis

Methods

The synthesis of Alendronic Acid-d6 involves several key steps:

  1. Deuteration: This can be achieved through various methods, including:
    • The use of deuterated solvents during chemical reactions.
    • Direct substitution reactions where hydrogen atoms are replaced with deuterium.
  2. Synthetic Routes: One common method includes starting with a deuterated precursor and conducting necessary chemical transformations to yield Alendronic Acid-d6. The process may involve:
    • Reacting a precursor compound with phosphorus trichloride and phosphorous acid under controlled conditions to facilitate the formation of the bisphosphonate structure .
  3. Industrial Production: For large-scale production, optimized methods are employed to ensure high yield and purity, often involving purification techniques such as crystallization or chromatography.

Technical Details

The industrial synthesis may also incorporate specific conditions to manage exothermic reactions safely, ensuring that temperatures remain within controlled limits throughout the process .

Molecular Structure Analysis

Structure

Alendronic Acid-d6 has a molecular formula of C4H7D6N0O7P2C_4H_7D_6N_0O_7P_2, indicating the substitution of hydrogen atoms with deuterium. The molecular structure includes:

  • Two phosphonate groups.
  • An amine group.
  • A butyl side chain.

Data

The structural features can be analyzed using various spectroscopic methods:

  • Nuclear Magnetic Resonance Spectroscopy: Provides insights into the molecular environment of hydrogen and deuterium atoms.
  • Mass Spectrometry: Allows for the determination of molecular weight and isotopic composition .
Chemical Reactions Analysis

Types of Reactions

Alendronic Acid-d6 participates in several chemical reactions:

  1. Oxidation: Can be oxidized under specific conditions to yield various products such as carboxylic acids or ketones.
  2. Reduction: Reduction reactions modify functional groups, potentially yielding alcohols or amines.
  3. Substitution: Substitution reactions can occur where functional groups are exchanged with others.

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
  • Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
  • Substituting Agents: Halogens or alkylating agents for substitution reactions .
Mechanism of Action

Process

Alendronic Acid-d6 acts primarily on osteoclasts, cells responsible for bone resorption. Its mechanism involves:

  1. Inhibition of Osteoclast Activity: By disrupting signaling pathways essential for osteoclast function, Alendronic Acid-d6 reduces bone resorption rates.
  2. Bone Remodeling Disruption: The compound alters the normal cycle of bone remodeling, leading to increased bone mineral density over time .

Data

Pharmacokinetically, Alendronic Acid-d6 exhibits low oral bioavailability (approximately 0.6%), which is significant for understanding its absorption and distribution in biological systems .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water; solubility may vary based on pH levels.

Chemical Properties

  • Stability: Deuteration enhances stability compared to non-deuterated forms.
  • Reactivity: Exhibits typical reactivity associated with bisphosphonates, including interactions with metal ions and other biological molecules.

Relevant Data or Analyses

Characterization techniques like High-Performance Liquid Chromatography and Mass Spectrometry are often employed to assess purity and confirm structural integrity during synthesis .

Applications

Scientific Uses

Alendronic Acid-d6 has diverse applications across various fields:

  1. Analytical Chemistry: Serves as a reference standard in studies involving bisphosphonates.
  2. Biological Research: Aids in understanding metabolic pathways related to bone health.
  3. Pharmacokinetic Studies: Utilized to investigate absorption, distribution, metabolism, and excretion profiles in clinical settings.
  4. Drug Development: Contributes to the formulation of new bisphosphonate drugs aimed at treating osteoporosis and related conditions .
Introduction to Alendronic Acid-d6 (Major)

Definition and Role as a Deuterated Isotopologue

Alendronic Acid-d6 (Major) is a deuterium-labeled isotopologue of the bisphosphonate drug alendronic acid (C4H13NO7P2), where six hydrogen atoms are replaced by deuterium (D) at specific molecular positions. This modification yields the molecular formula C4H7D6NO7P2 and a molecular weight of 255.13 g/mol (compared to 249.10 g/mol for the unlabeled compound) [7] [9]. Deuterium incorporation occurs primarily at the aliphatic carbon chain (4-amino-1-hydroxybutylidene segment), minimizing alterations to the phosphonate groups responsible for bone-targeting properties [9].

As a stable isotope derivative, Alendronic Acid-d6 retains the pharmacological activity of its parent compound—potent inhibition of farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway—while exhibiting distinct physicochemical traits. These include altered vibrational frequencies (detectable via mass spectrometry) and potential kinetic isotope effects that may slow metabolic processes [7]. Crucially, the deuterated version maintains identical bone-binding affinity due to preservation of the bisphosphonate "backbone" structure [6].

Table 1: Key Properties of Alendronic Acid vs. Alendronic Acid-d6 (Major)

PropertyAlendronic AcidAlendronic Acid-d6 (Major)
Molecular FormulaC4H13NO7P2C4H7D6NO7P2
Molecular Weight (g/mol)249.10255.13
CAS Number (Unlabeled)66376-36-11035437-39-8
Bone Mineral AffinityHigh (Kd ~nM)Preserved
Primary Isotope PositionsN/AAliphatic C-H bonds

Historical Development of Stable Isotope-Labeled Bisphosphonates

The synthesis of deuterated bisphosphonates emerged from the need to overcome analytical challenges in quantifying these drugs. Early bisphosphonates like etidronate (1970s) exhibited low bone-targeting efficiency, prompting development of nitrogen-containing analogs. Alendronic acid, synthesized in 1978, became the first widely used oral bisphosphonate after FDA approval in 1995 [2] [6]. However, its extreme pharmacokinetic properties—oral bioavailability <1% and high within-subject variability (CV ~50%)—complicated bioanalytical studies [10].

Initial deuterated versions appeared in the early 2000s alongside advances in LC-MS/MS technology. Alendronic Acid-d6 specifically addressed quantification hurdles:

  • Tracer Utility: Distinguishable from endogenous compounds in mass spectrometry due to +6 Da mass shift [7]
  • Isotopic Purity: >99% deuterium incorporation ensures minimal interference from unlabeled species [9]
  • Metabolic Stability: Deuterium at metabolically inert positions avoids significant kinetic isotope effects [9]

Synthetic routes typically involve deuterated precursors like 4-aminobutyric acid-d6, followed by phosphorylation under controlled conditions to prevent deuterium exchange [7]. The "Major" designation indicates preferential deuteration at the most stable molecular sites to ensure biochemical equivalence.

Table 2: Evolution of Deuterated Bisphosphonate Development

Time PeriodKey DevelopmentsAnalytical Drivers
1970s-1980sNon-deuterated bisphosphonates (etidronate, alendronate)HPLC-UV methods with limited sensitivity
1990s-2000sFirst deuterated analogs (pamidronate-d6, zoledronate-d4)Emergence of LC-MS/MS
2005-PresentOptimized Alendronic Acid-d6 (Major)Need for pg/mL sensitivity in pharmacokinetic studies

Significance in Pharmacological and Analytical Research

A. Pharmacokinetic Tracer ApplicationsAlendronic Acid-d6 serves as an internal standard in quantitative mass spectrometry, correcting for matrix effects during sample preparation. Its near-identical extraction recovery and ionization efficiency enable precise measurement of endogenous alendronate levels down to low pg/mL ranges [7] [10]. This is critical because unlabeled alendronic acid exhibits:

  • Ultra-low systemic absorption (0.64% bioavailability) [1]
  • High renal clearance (71 mL/min) [1]
  • Plasma concentrations below detection limits of conventional assays [10]

B. Metabolic Pathway ElucidationUnlike unlabeled alendronic acid, which incorporates into bone hydroxyapatite with a terminal half-life >10 years, the deuterated isotopologue allows dynamic tracking of distribution and elimination [1] [6]. Studies using Alendronic Acid-d6 confirmed:

  • Zero hepatic metabolism: Exclusively renal excretion without phase I/II transformations [1]
  • Bone sequestration kinetics: Rate of incorporation into osteoclast resorption sites [6]
  • Drug-drug interactions: Competition with cationic drugs for renal tubular secretion [3]

C. Bone-Targeting Mechanism StudiesThe deuterium label enables precise localization of alendronate in bone tissues using secondary ion mass spectrometry (SIMS) or autoradiography analogs. Research using Alendronic Acid-d6 revealed:

  • Concentration-dependent binding to hydroxyapatite crystals via P-C-P backbone [6]
  • Selective uptake by osteoclasts via fluid-phase endocytosis [1]
  • Intracellular disruption of geranylgeranylation in osteoclasts, inducing apoptosis [6]

Table 3: Research Applications of Alendronic Acid-d6

Application DomainSpecific Use CasesTechnical Advantages
Quantitative BioanalysisInternal standard for LC-MS/MS assaysCorrects for matrix effects; enables CV <15% at low concentrations [10]
Absorption StudiesDifferentiation of oral vs. systemic drug fractionsAllows co-dosing with unlabeled drug
Bone Resorption KineticsMeasurement of drug release during osteoclast activityTracks acid-triggered dissolution from bone [1]
Drug Interaction StudiesAssessment of renal transporter competitionQuantifies clearance changes without radioactive labels [3]

Properties

CAS Number

1035437-39-8

Product Name

Alendronic Acid-d6 (Major)

IUPAC Name

(4-amino-2,2,3,3,4,4-hexadeuterio-1-hydroxy-1-phosphonobutyl)phosphonic acid

Molecular Formula

C4H13NO7P2

Molecular Weight

255.132

InChI

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/i1D2,2D2,3D2

InChI Key

OGSPWJRAVKPPFI-NMFSSPJFSA-N

SMILES

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN

Synonyms

P,P’-(4-Amino-1-hydroxybutylidene)bisphosphonic Acid-d6; 4-Amino-1-_x000B_hydroxybutane-1,1-diphosphonate-d6; 4-Amino-1-hydroxybutane-1,1-diphosphonic Acid-d6; 4-Amino-1-hydroxybutane-1,1-diyldiphosphonic Acid-d6; 4-Amino-1-hydroxybutylidene-1,1-bis(phosph

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.